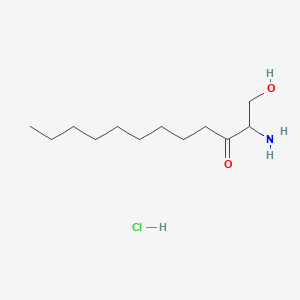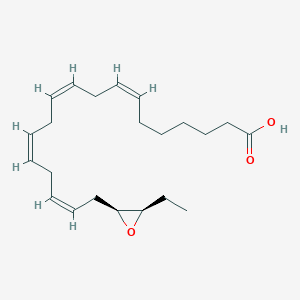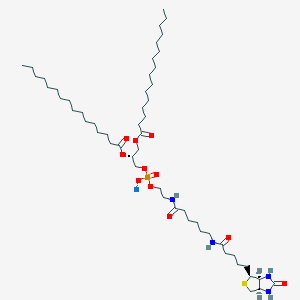
2-Amino-1-hydroxy-3-dodecanone,monohydrochloride
Vue d'ensemble
Description
“2-Amino-1-hydroxy-3-dodecanone, monohydrochloride” is a chemical compound used in scientific research. It possesses unique properties that make it valuable for studying biochemical reactions and developing new pharmaceuticals. The IUPAC name for this compound is 2-amino-1-hydroxyoctan-3-one hydrochloride .
Molecular Structure Analysis
The molecular formula of “2-Amino-1-hydroxy-3-dodecanone, monohydrochloride” is C12H25NO2.HCl . The InChI code for this compound is 1S/C8H17NO2.ClH/c1-2-3-4-5-8(11)7(9)6-10;/h7,10H,2-6,9H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 251.8 . It is soluble in organic solvents such as chloroform, methanol, and ethanol .Applications De Recherche Scientifique
Biomedical and Therapeutic Applications
Antimicrobial and Biocompatible Polymers : Chitosan, a polymer with amino groups, has been studied for its antimicrobial properties and potential in food and pharmaceutical formulations. Its biocompatibility and reactive functional groups make it a candidate for various biomedical applications (Raafat & Sahl, 2009).
Skin Care and Therapeutic Agents : Hydroxy acids, including α-hydroxy acids and β-hydroxy acids, are widely used in cosmetics and dermatology for their beneficial effects on the skin, such as treating photoaging and acne (Kornhauser, Coelho, & Hearing, 2010).
Biocatalysis and Synthetic Chemistry : Highly branched polymers based on amino acids have been explored for their potential in biocatalysis and as building blocks for synthetic chemistry, indicating a route for the development of new materials and catalytic processes (Schrittwieser, Velikogne, & Kroutil, 2018).
Drug and Gene Delivery Systems : The structural versatility of amino acid-based polymers has been harnessed for the development of delivery systems for genes and drugs, emphasizing the importance of such compounds in creating efficient and targeted therapeutic agents (Thompson & Scholz, 2021).
Bio-adhesive Materials : Inspired by the adhesive properties of mussel proteins, catechol-conjugated chitosan has been developed as a biocompatible and strong adhesive for medical applications, showcasing the potential of functionalized biopolymers in creating bio-adhesive materials (Ryu, Hong, & Lee, 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds such as aldehydes and ketones are known to react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Mode of Action
The compound likely interacts with its targets through a nucleophilic addition reaction. In such reactions, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl group . This results in the formation of an oxime or hydrazone, depending on the specific reaction conditions .
Biochemical Pathways
The formation of oximes and hydrazones from aldehydes and ketones is a well-known reaction in organic chemistry . These reactions can have significant downstream effects, including the irreversible formation of an oxime as the adduct dehydrates .
Result of Action
The formation of oximes and hydrazones could potentially alter the structure and function of target molecules, leading to various downstream effects .
Propriétés
IUPAC Name |
2-amino-1-hydroxydodecan-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2.ClH/c1-2-3-4-5-6-7-8-9-12(15)11(13)10-14;/h11,14H,2-10,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTRKZQLXNAXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(2-hydroxyethyl)-9-[3-(2Z,5Z,8Z)-2,5,8-undecatrien-1-yl-2-oxiranyl]-4Z,7Z-nonadienamide](/img/structure/B3026270.png)


![9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt](/img/structure/B3026273.png)
![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2S)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026274.png)

![(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one](/img/structure/B3026278.png)
![N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride](/img/structure/B3026282.png)

